2-(5-Chloro-2-nitrophenyl)acetic acid
Overview
Description
“2-(5-Chloro-2-nitrophenyl)acetic acid” is an organic compound with the linear formula C8H6ClNO4 . It has a molecular weight of 215.594 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(5-Chloro-2-nitrophenyl)acetic acid” consists of a benzene ring with a carboxylic acid functional group, a nitro group, and a chlorine atom . The compound has a molecular formula of C8H6ClNO4 .Physical And Chemical Properties Analysis
“2-(5-Chloro-2-nitrophenyl)acetic acid” has a predicted boiling point of 371.0±27.0 °C and a predicted density of 1.532±0.06 g/cm3 . It is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Herbicidal Activity
One notable application of derivatives of 2-(5-Chloro-2-nitrophenyl)acetic acid is in the field of agriculture as herbicides. A study by Yoshiharu Hayashi demonstrated the synthesis of 22 derivatives of (E,Z)-[[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]acetic acid, which showed promising herbicidal activity against various weeds, specifically in soybeans. One of these compounds, AKH-7088, showed exceptional potential in controlling a broad spectrum of broadleaf weeds at low application rates while being tolerant to soybeans (Hayashi, 1990).
Hydroxyl Protecting Group in Organic Chemistry
Synthesis of Pharmaceutical Compounds
The nitration, reduction, and functional group transformation of derivatives of 2-(5-Chloro-2-nitrophenyl)acetic acid are essential steps in the synthesis of various pharmaceutical compounds. For instance, Zhao De-feng described the synthesis of 2-(2,5-diamino phenyl)ethanol, a precursor in pharmaceutical manufacturing, starting from 3-fluorophenyl acetic acid (Zhao, 2007).
Antimicrobial Activity
M. F. Dhaduk and H. Joshi explored the synthesis of isoxazole derivatives using compounds including 5-(4-nitrophenyl) furan-2-carbaldehyde, which may have origins from (2-nitrophenyl)acetic acid derivatives. These derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial treatments (Dhaduk & Joshi, 2022).
Safety And Hazards
This compound is considered hazardous and carries the GHS07 safety symbol . It has hazard statements H319-H335-H302+H312+H332-H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSGDBWGQCOTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344576 | |
Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-nitrophenyl)acetic acid | |
CAS RN |
22908-28-7 | |
Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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